2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. For example, Bilastine, a piperidine derivative, has a molecular weight of 463.61 .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline is a compound of interest in medicinal chemistry due to its structural features that may influence the potency and selectivity of binding affinity at D2-like receptors. Research indicates that arylalkyl substituents, such as those found in 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline, can improve the selectivity and potency of synthesized agents targeting D2-like receptors. This insight is crucial for the development of antipsychotic agents, as it helps in exploring new areas of three-dimensional chemical space and contributes to the pharmacophoric understanding necessary for drug design (Sikazwe et al., 2009).
Role in Nucleophilic Aromatic Substitution Reactions
The compound's role extends into the field of organic synthesis, particularly in nucleophilic aromatic substitution reactions. The research demonstrates its utility in synthesizing complex molecules, offering insights into reaction mechanisms and contributing to the broader understanding of chemical reactivity. Such applications underscore the compound's relevance beyond pharmacological implications, highlighting its importance in synthetic organic chemistry (Pietra & Vitali, 1972).
Chemoselective Transformations
Further investigation into chemoselective transformations showcases the versatility of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline in facilitating the development of novel synthetic methodologies. Such research emphasizes the compound's potential in streamlining synthetic routes, enhancing reaction efficiencies, and contributing to the advancement of organic synthesis as a discipline. This aspect of the compound's application is pivotal for the chemical industry, especially in the synthesis of pharmaceuticals, agrochemicals, and materials science (Griggs, Tape, & Clarke, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-13-5-3-4-8-17(13)10-11-9-12(15)6-7-14(11)16/h6-7,9,13H,2-5,8,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSYCDLPBUZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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